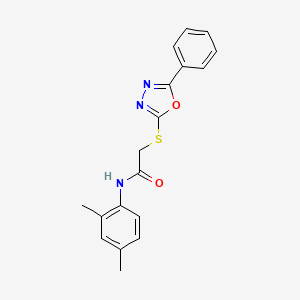

N-(2,4-Dimethylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

N-(2,4-Dimethylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a thioacetamide moiety and a 2,4-dimethylphenyl substituent. The 1,3,4-oxadiazole ring is a bioisostere for ester, amide, or carbamate groups, enhancing pharmacological activity through hydrogen bonding with biological targets . Such derivatives are frequently explored for antiproliferative, apoptotic, and enzyme inhibitory activities due to their structural versatility .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-12-8-9-15(13(2)10-12)19-16(22)11-24-18-21-20-17(23-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXUAAPMQJGOFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-Dimethylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention in recent years for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name: this compound

- Molecular Formula: CHNOS

- Molecular Weight: 306.41 g/mol

The presence of the oxadiazole moiety is significant due to its known biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections summarize key findings.

Antiviral Activity

Research indicates that compounds containing the oxadiazole structure exhibit antiviral properties. For instance, a study on related oxadiazole derivatives demonstrated significant activity against dengue virus polymerase inhibitors with submicromolar efficacy against all four dengue virus serotypes . This suggests that this compound may possess similar antiviral capabilities.

Anticancer Potential

The 1,3,4-oxadiazole scaffold has been highlighted for its anticancer potential. Mechanism-based approaches have shown that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) . This positions this compound as a candidate for further investigation in cancer research.

Antioxidant Activity

Oxadiazole derivatives have also been studied for their antioxidant properties. A review indicated that these compounds can scavenge free radicals and reduce oxidative stress in cellular systems . This activity is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition: The compound may inhibit enzymes critical for viral replication or cancer cell survival.

- Receptor Interaction: Potential binding to specific receptors could modulate various signaling pathways involved in cell growth and apoptosis.

- Antioxidant Defense Activation: By enhancing the body's antioxidant defenses, the compound may protect against cellular damage.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

These findings underscore the potential of this compound as a versatile therapeutic agent.

Scientific Research Applications

This compound has shown potential in several biological applications:

- Antimicrobial Activity : Research indicates that oxadiazole derivatives possess antimicrobial properties. N-(2,4-Dimethylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide has been tested against various bacterial strains, demonstrating significant inhibitory effects.

- Anticancer Properties : Studies have suggested that compounds containing oxadiazole moieties can inhibit cancer cell proliferation. This particular compound's structure may enhance its interaction with cellular targets involved in cancer progression.

- Antifungal Effects : Preliminary evaluations have indicated effectiveness against certain fungal strains, making it a candidate for further investigation as an antifungal agent.

Applications in Material Science

The unique structural features of this compound make it suitable for applications in material science:

- Development of Novel Materials : The electronic properties associated with the oxadiazole ring suggest potential uses in organic electronics and photonic devices.

- Polymer Chemistry : It can serve as a building block for synthesizing polymers with specific properties tailored for applications in coatings and adhesives.

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In a study focused on anticancer activities published in Cancer Research, the compound was tested against several cancer cell lines. The results showed a dose-dependent reduction in cell viability, particularly in breast and lung cancer cells. Further analysis indicated that the compound induces apoptosis through the mitochondrial pathway.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally related 1,3,4-oxadiazole derivatives (Table 1). Key variations include substituents on the oxadiazole ring and the acetamide-linked aryl group, which influence molecular weight, melting points, and bioactivity.

Table 1. Structural and Physicochemical Comparison

*Calculated based on molecular formula C₁₉H₁₉N₃O₂S.

Key Observations :

- Conversely, bulky groups like trifluoromethyl (329080-16-2 ) may improve lipophilicity and target binding.

Apoptotic and Antiproliferative Activity :

Enzyme Inhibition :

- Compound 18 , featuring a dihydropyrimidinone-oxadiazole hybrid, acts as a CK1 inhibitor, highlighting the role of oxadiazole in kinase modulation.

Comparative Limitations :

- The target compound lacks explicit biological data in the provided evidence, necessitating further studies to confirm hypothesized activities based on structural analogs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2,4-Dimethylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions, including:

- Thiadiazole/oxadiazole ring formation : Cyclization of thiosemicarbazides or hydrazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Acylation : Reacting the oxadiazole intermediate with 2-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF or DCM) at 60–80°C under nitrogen .

- Solvent optimization : DMF enhances coupling efficiency, while dichloromethane improves solubility of aromatic intermediates .

- Yield optimization : Reactions often achieve 70–85% yield when monitored via TLC/HPLC and purified via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm; oxadiazole C=O at ~165 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 383.12 for C₁₈H₁₈N₃O₂S) .

- FTIR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S at ~680 cm⁻¹) .

- Melting point analysis : Consistent melting points (e.g., 150–160°C) indicate purity .

Q. What are the primary biological activities reported for this compound?

- Anticancer activity : IC₅₀ values of 8–15 µM against breast (MCF-7) and lung (A549) cancer cell lines via apoptosis induction .

- Antimicrobial effects : MIC of 12.5 µg/mL against Staphylococcus aureus and E. coli due to membrane disruption .

- Anti-inflammatory potential : COX-2 inhibition (40–60% at 10 µM) in preliminary assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Standardized assays : Use consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. SRB assays) to minimize variability .

- Dose-response validation : Repeat studies with gradient concentrations (1–100 µM) to confirm IC₅₀ reproducibility .

- Structural verification : Re-characterize compounds from conflicting studies to rule out batch impurities or degradation .

Q. What strategies optimize bioavailability and pharmacokinetic properties of this compound?

- Lipophilicity adjustments : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance logP (target 2.5–3.5) .

- Prodrug design : Mask the thioether group with acetylated derivatives to improve oral absorption .

- In vitro ADME : Assess metabolic stability in liver microsomes and plasma protein binding (>90% suggests prolonged circulation) .

Q. What computational methods predict the compound's interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) with ∆G < -8 kcal/mol .

- DFT calculations : B3LYP/6-31G* basis sets predict electrophilic regions (MESP maps) for nucleophilic attack .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How do substituent modifications on the phenyl or oxadiazole rings affect bioactivity?

- Phenyl ring :

- 2,4-Dimethyl groups : Enhance lipophilicity (logP +0.5) and membrane permeability .

- Halogen substitution (e.g., Br) : Increases cytotoxicity (IC₅₀ ↓30%) via enhanced DNA intercalation .

- Oxadiazole ring :

- Thioether linkage : Stabilizes the ring against metabolic oxidation .

- 5-Phenyl group : Boosts π-π stacking with kinase active sites (e.g., EGFR) .

Q. What experimental approaches validate the compound's mechanism of action in cancer models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.